molecular formula C19H22N2O B10906611 N'-[(1E)-1-(3,4-dimethylphenyl)ethylidene]-3,4-dimethylbenzohydrazide

N'-[(1E)-1-(3,4-dimethylphenyl)ethylidene]-3,4-dimethylbenzohydrazide

Cat. No.: B10906611
M. Wt: 294.4 g/mol
InChI Key: DIEUVIFHXBFXAR-CAPFRKAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE is a chemical compound characterized by its unique structure, which includes a hydrazide functional group attached to a dimethylphenyl ethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE typically involves the condensation reaction between 3,4-dimethylbenzohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the synthesis process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)acetohydrazonoyl bromide
  • 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
  • 2-[(methylthio)carbonthioyl]hydrazones

Uniqueness

N’~1~-[(E)-1-(3,4-DIMETHYLPHENYL)ETHYLIDENE]-3,4-DIMETHYLBENZOHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the dimethylphenyl ethylidene moiety and the hydrazide group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

N-[(E)-1-(3,4-dimethylphenyl)ethylideneamino]-3,4-dimethylbenzamide

InChI

InChI=1S/C19H22N2O/c1-12-6-8-17(10-14(12)3)16(5)20-21-19(22)18-9-7-13(2)15(4)11-18/h6-11H,1-5H3,(H,21,22)/b20-16+

InChI Key

DIEUVIFHXBFXAR-CAPFRKAQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C(=N/NC(=O)C2=CC(=C(C=C2)C)C)/C)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=NNC(=O)C2=CC(=C(C=C2)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.